molecular formula C18H28N2O2 B11154030 N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide

N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide

Cat. No.: B11154030
M. Wt: 304.4 g/mol
InChI Key: WXSLZFMNXKMWLZ-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide is a complex organic compound with a unique structure that includes a benzamide group and a 1,1,3,3-tetramethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide typically involves the reaction of 3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propylamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzoic acid, while reduction may produce N-{3-hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide.

Scientific Research Applications

N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzoic acid
  • N-{3-hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide
  • 3-[(1,1,3,3-tetramethylbutyl)amino]propanenitrile

Uniqueness

N-{3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]propyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a 1,1,3,3-tetramethylbutyl group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)propyl]benzamide

InChI

InChI=1S/C18H28N2O2/c1-17(2,3)13-18(4,5)20-15(21)11-12-19-16(22)14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,19,22)(H,20,21)

InChI Key

WXSLZFMNXKMWLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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